Polypharmacological Binding Profile Distinguishes CAS 127182-75-6 from H3-Selective Analogs
Benzamide, 2-hydroxy-5-(1H-imidazol-4-ylmethyl)- (CAS 127182-75-6) exhibits a multi-target binding profile characterized by quantifiable affinities for α2-adrenergic receptors, imidazoline I1 and I2 binding sites, and the histamine H3 receptor [1]. This profile differs fundamentally from compounds optimized exclusively for high H3 selectivity. Specifically, the compound shows a Ki of 79 nM for rat cortex α2-adrenergic receptors, a Ki of 2.30 nM for rat I1 imidazoline binding sites, and a Ki of 302 nM for rabbit kidney I2 imidazoline binding sites [1]. For comparison, representative H3-selective antagonists such as pitolisant demonstrate >1000-fold selectivity over these non-H3 targets, underscoring a marked divergence in binding signature. This multi-target engagement may be advantageous for experimental paradigms requiring concurrent modulation of H3 and imidazoline/α2-adrenergic pathways but requires careful interpretation of observed biological effects [1][2].
| Evidence Dimension | Cross-target binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 79 nM (α2-adrenergic, rat cortex); Ki = 2.30 nM (I1 imidazoline, rat PC12); Ki = 302 nM (I2 imidazoline, rabbit kidney) |
| Comparator Or Baseline | H3-selective antagonists (e.g., pitolisant): typically >1000-fold selectivity over non-H3 targets |
| Quantified Difference | Target compound exhibits nanomolar affinities for multiple non-H3 targets; H3-selective comparators show negligible binding at equivalent concentrations |
| Conditions | Radioligand displacement assays using [3H]clonidine (α2), [3H]idazoxan (I2), and I1 imidazoline binding site in rat PC12 cells |
Why This Matters
Procurement of this specific compound is essential for studies investigating cross-talk between H3, imidazoline, and α2-adrenergic signaling; substitution with an H3-selective analog will not recapitulate this polypharmacological activity.
- [1] BindingDB. BDBM50421578. CHEMBL13789. Affinity data (Ki) for α2-adrenergic, I1 imidazoline, and I2 imidazoline binding sites. View Source
- [2] Schwartz, J.-C. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br. J. Pharmacol. 2011, 163(4), 713–721. View Source
